3,4-Difluoro-2-ethoxyphenylboronic acid

Vue d'ensemble

Description

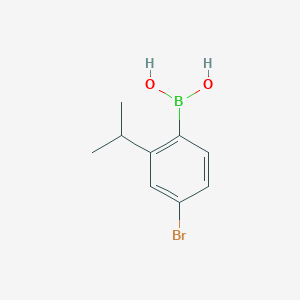

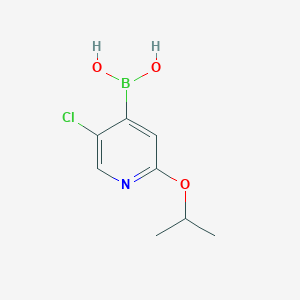

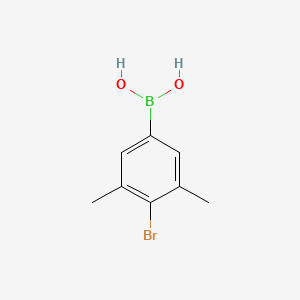

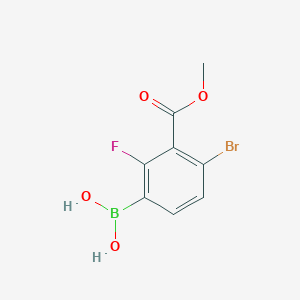

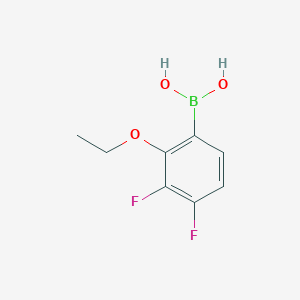

3,4-Difluoro-2-ethoxyphenylboronic acid is a chemical compound with the CAS Number: 1451391-69-7 . It has a molecular weight of 201.97 . The IUPAC name for this compound is 2-ethoxy-3,4-difluorophenylboronic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9BF2O3/c1-2-14-8-5(9(12)13)3-4-6(10)7(8)11/h3-4,12-13H,2H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Chemical Reactions Analysis

This compound is used as a building block in the synthesis of several organic compounds including that of substituted 6-phenylpurine bases and nucleosides via Suzuki-Miyaura cross-coupling reactions . These reactions show significant cytostatic activity in CCRF-CEM, HeLa, and L1210 cell lines .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique

Asymmetric Conjugate Addition

One of the primary applications of arylboronic acids, including derivatives such as 3,4-Difluoro-2-ethoxyphenylboronic acid, is in the Rhodium-catalyzed asymmetric conjugate addition to α,β-unsaturated ketones. This method affords high yields and enantioselectivities, providing access to enantioenriched succinimide units that are of significant biological interest. This process is facilitated by the use of electron-deficient ligands like DIFLUORPHOS and SYNPHOS analogues, which enable the 1,4-addition of boronic acids to unsaturated ketones, resulting in compounds with high yields and excellent enantiomeric excess (ee) (Berhal, Wu, Genêt, Ayad, Ratovelomanana-Vidal, 2011).

Synthesis of Difluorinated Pseudopeptides

Arylboronic acids are also utilized in the synthesis of difluorinated pseudopeptides using chiral α,α-difluoro-β-amino acids in the Ugi reaction. This synthesis pathway involves the Reformatsky-type reaction and provides a route to various difluorinated pseudopeptides, highlighting the versatility of boronic acids in peptide synthesis and modification (Gouge, Jubault, Quirion, 2004).

Supramolecular Assemblies

The design and synthesis of supramolecular assemblies using boronic acids, including phenylboronic and 4-methoxyphenylboronic acids, demonstrate the role of these compounds in forming complex structures. These assemblies, facilitated by hydrogen bonding between hetero N-atoms and –B(OH)2, showcase the application of boronic acids in the creation of novel molecular architectures (Pedireddi, Seethalekshmi, 2004).

Fluorescent pH Probes

The development of fluorescent pH probes using BODIPY-based hydroxyaryl derivatives, including those modified with boronic acid groups, illustrates the application of arylboronic acids in sensor technology. These compounds exhibit significant fluorescence enhancement upon increasing acidity, making them useful as pH sensors in biological and chemical research (Baruah, Qin, Basarić, De Borggraeve, Boens, 2005).

Catalysis and Green Chemistry

Arylboronic acids are also pivotal in catalysis, exemplified by their use in direct amide condensation reactions. The synthesis of 3,5-Bis(perfluorodecyl)phenylboronic acid and its application as a "green" catalyst for amide condensation showcases the role of boronic acids in facilitating environmentally friendly chemical transformations (Ishihara, Kondo, Yamamoto, 2001).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the hazard statements H315, H319, and H335 . This indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Mécanisme D'action

Target of Action

3,4-Difluoro-2-ethoxyphenylboronic acid is primarily used as a reactant in the synthesis of various organic compounds . It is often used in Suzuki-Miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon-carbon bond forming reactions . The primary targets of this compound are aryl and heteroaryl halides .

Mode of Action

The compound interacts with its targets (aryl and heteroaryl halides) through a Suzuki-Miyaura cross-coupling reaction . This reaction is facilitated by a palladium catalyst and a base, resulting in the formation of a new carbon-carbon bond between the boronic acid and the halide .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is part of a broader class of reactions known as palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of many organic compounds, including pharmaceuticals and polymers .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of a wide range of organic compounds, including those with significant cytostatic activity in various cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the choice of solvent, the temperature, and the pH of the reaction environment . Furthermore, the stability of the compound can be influenced by storage conditions .

Analyse Biochimique

Cellular Effects

Boronic acids are known to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

(2-ethoxy-3,4-difluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF2O3/c1-2-14-8-5(9(12)13)3-4-6(10)7(8)11/h3-4,12-13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKOTGIBEIIHHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)F)OCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401245837 | |

| Record name | Boronic acid, B-(2-ethoxy-3,4-difluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401245837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1451391-69-7 | |

| Record name | Boronic acid, B-(2-ethoxy-3,4-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(2-ethoxy-3,4-difluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401245837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.